Cas no 866156-63-0 (4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
866156-63-0 structure
商品名:4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS番号:866156-63-0
MF:C17H18N2O3S
メガワット:330.401422977448
MDL:MFCD05669890
CID:5225167

4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • 4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • MDL: MFCD05669890
    • インチ: 1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-13(2)11-17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20)
    • InChIKey: FUPKPVNEHCSHOI-UHFFFAOYSA-N
    • ほほえんだ: N1C2=CC=CC=C2N(S(C2=CC=C(C)C=C2)(=O)=O)C(C)CC1=O

4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615177-1mg
4-Methyl-5-tosyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
866156-63-0 98%
1mg
¥546.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00907719-1g
4-Methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
866156-63-0 90%
1g
¥2401.0 2024-04-18
abcr
AB301608-100mg
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one; .
866156-63-0
100mg
€221.50 2024-06-09
Ambeed
A958325-1g
4-Methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
866156-63-0 90%
1g
$350.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615177-2mg
4-Methyl-5-tosyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
866156-63-0 98%
2mg
¥578.00 2024-04-27
abcr
AB301608-100 mg
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one; .
866156-63-0
100 mg
€221.50 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615177-5mg
4-Methyl-5-tosyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
866156-63-0 98%
5mg
¥672.00 2024-04-27

4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献

4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-oneに関する追加情報

Recent Advances in the Study of 4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 866156-63-0)

The compound 4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 866156-63-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzodiazepine derivative exhibits unique structural and pharmacological properties, making it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential in treating various diseases.

One of the key areas of research has been the compound's role as a modulator of central nervous system (CNS) receptors. Preliminary findings suggest that it may interact with GABAergic and serotonergic pathways, which are critical in the treatment of anxiety, depression, and other neuropsychiatric disorders. Researchers have employed advanced computational modeling and in vitro assays to characterize its binding affinity and selectivity, providing valuable insights into its therapeutic potential.

In addition to its CNS applications, recent studies have investigated the compound's anti-inflammatory and anticancer properties. In vitro and in vivo experiments have demonstrated its ability to inhibit key inflammatory mediators and induce apoptosis in certain cancer cell lines. These findings highlight its versatility and underscore the need for further preclinical and clinical evaluation.

The synthesis of 4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield, purity, and scalability. These advancements are crucial for facilitating large-scale production and ensuring the compound's availability for further studies and potential commercialization.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further investigation. Additionally, its safety and efficacy in human subjects need to be rigorously evaluated in clinical trials. Addressing these gaps will be essential for translating the compound's potential into tangible therapeutic benefits.

In conclusion, 4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a compelling area of research in the chemical biology and pharmaceutical fields. Its diverse pharmacological activities and optimized synthetic pathways position it as a promising candidate for future drug development. Continued research efforts will be vital to fully unlock its therapeutic potential and address the remaining challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:866156-63-0)4-methyl-5-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
A1058272
清らかである:99%
はかる:1g
価格 ($):315.0